N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a benzothiazole ring fused with a piperidine ring and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method is the condensation of 2-aminobenzenethiol with aldehydes or ketones . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the cyclopropane carboxamide group is often added via a cyclization reaction involving appropriate carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or flow chemistry, to enhance reaction efficiency and yield . These methods allow for the rapid and scalable production of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole ring and exhibit similar biological activities.
Benzothiazole derivatives: Various derivatives of benzothiazole are known for their medicinal properties, including anti-tubercular and anti-cancer activities.
Uniqueness
N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide group, which may confer additional stability and specificity to the compound . This structural feature distinguishes it from other benzothiazole derivatives and may enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C17H21N3OS |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H21N3OS/c1-11-4-2-6-14-15(11)19-17(22-14)20-9-3-5-13(10-20)18-16(21)12-7-8-12/h2,4,6,12-13H,3,5,7-10H2,1H3,(H,18,21) |
InChI Key |
XMLVEAUKFGRDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCCC(C3)NC(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.